![molecular formula C18H16F4N2O3 B2364022 N-[4-fluoro-3-(trifluorométhyl)phényl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034391-01-8](/img/structure/B2364022.png)
N-[4-fluoro-3-(trifluorométhyl)phényl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluoro-trifluoromethylphenyl group and a tetrahydropyran-4-yloxy group attached to a nicotinamide core
Applications De Recherche Scientifique
N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 4-fluoro-3-(trifluoromethyl)aniline: This intermediate is synthesized through the nitration of 4-fluoro-3-(trifluoromethyl)benzene, followed by reduction to obtain the corresponding aniline.
Formation of the nicotinamide core: The nicotinamide core is prepared by reacting nicotinic acid with appropriate reagents to form the amide bond.
Coupling reaction: The final step involves coupling the 4-fluoro-3-(trifluoromethyl)aniline with the nicotinamide core in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-methoxynicotinamide
- N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-ethoxynicotinamide
- N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-propoxynicotinamide
Uniqueness
N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide stands out due to the presence of the tetrahydropyran-4-yloxy group, which imparts unique steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3/c19-15-3-2-12(9-14(15)18(20,21)22)24-17(25)11-1-4-16(23-10-11)27-13-5-7-26-8-6-13/h1-4,9-10,13H,5-8H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQTYLVTULQEEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
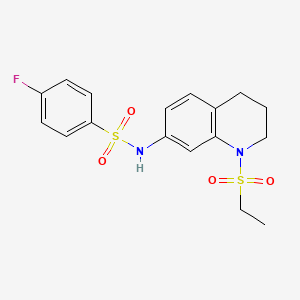
![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)
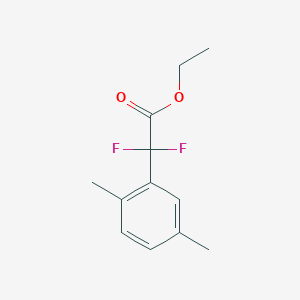
![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)
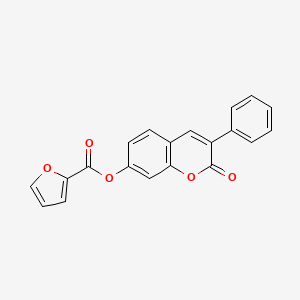
![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)
![1-(4-chlorobenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)
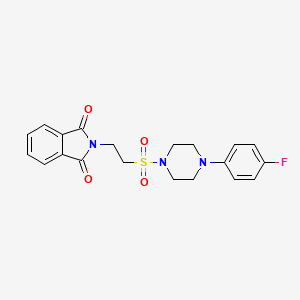
![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)
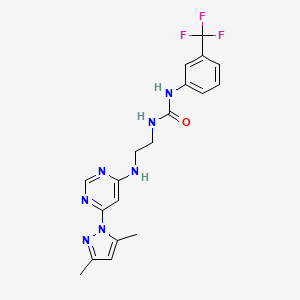
![N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2363958.png)
![Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine](/img/structure/B2363960.png)

